
Tubastatin A
描述
图巴斯丁-A 是一种强效且选择性的组蛋白去乙酰化酶 6 (HDAC6) 抑制剂。组蛋白去乙酰化酶是一类从组蛋白中去除乙酰基的酶,导致更紧凑且转录沉默的染色质结构。 图巴斯丁-A 因其对 HDAC6 的高选择性而备受关注,使其成为研究该酶生物学功能及其潜在治疗应用的宝贵工具 .
科学研究应用
图巴斯丁-A 具有广泛的科学研究应用,包括:
化学: 用作研究 HDAC6 在各种化学过程中的作用的工具。
生物学: 用于研究以了解 HDAC6 的生物学功能及其在细胞过程(如自噬和蛋白质降解)中的作用。
医学: 研究其在治疗癌症、神经退行性疾病和炎症性疾病等疾病中的潜在治疗应用。
工业: 用于开发针对 HDAC6 的新药和治疗剂.
作用机制
图巴斯丁-A 通过选择性抑制 HDAC6 发挥作用。HDAC6 主要位于细胞质中,参与非组蛋白(如 α-微管蛋白和热休克蛋白 90 (HSP90))的脱乙酰化。通过抑制 HDAC6,图巴斯丁-A 提高了这些蛋白质的乙酰化水平,从而导致各种下游效应。 例如,α-微管蛋白的乙酰化增加会增强微管稳定性,而 HSP90 的乙酰化会影响其伴侣功能 .
生化分析
Biochemical Properties
Tubastatin A primarily functions by inhibiting HDAC6, an enzyme that deacetylates cytoplasmic proteins such as α-tubulin, cortactin, and heat shock protein 90 (HSP90) . By inhibiting HDAC6, this compound increases the acetylation levels of these proteins, thereby affecting their function and stability. For instance, the acetylation of α-tubulin enhances microtubule stability and promotes intracellular transport . This compound also interacts with other biomolecules, including fibroblast growth factor-21 (FGF-21), which is upregulated in response to HDAC6 inhibition .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it has been shown to alleviate stroke-induced brain infarction and improve functional outcomes by increasing the acetylation of α-tubulin and upregulating FGF-21 . In glioblastoma cells, this compound enhances temozolomide-induced apoptosis and reverses the malignant phenotype by increasing acetylated α-tubulin levels and downregulating the sonic hedgehog pathway . Additionally, this compound inhibits the proliferation of fibroblasts in epidural fibrosis by mediating the PI3K/AKT/mTOR signaling pathway .
Molecular Mechanism
The molecular mechanism of this compound involves the selective inhibition of HDAC6, which leads to increased acetylation of its target proteins . This inhibition affects various cellular functions, including microtubule dynamics, intracellular transport, and cell motility . This compound binds to the active site of HDAC6, preventing it from deacetylating its substrates . This results in the stabilization of acetylated proteins, which can influence gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, in a study involving myocardial dysfunction, this compound was shown to inhibit NLRP3 inflammasome activation and cell pyroptosis, leading to improved cell survival after hypoxia/reoxygenation . The stability and degradation of this compound in laboratory settings have also been studied, with findings indicating that it remains effective over a period of time when administered in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study involving Sprague-Dawley rats, this compound was administered at a dose of 10 mg/kg/day, which significantly inhibited fibroblast proliferation and reduced the expression of PI3K/AKT/mTOR pathway-related proteins . Higher doses of this compound may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the acetylation of cytoplasmic proteins. HDAC6, the primary target of this compound, catalyzes the deacetylation of α-tubulin, cortactin, and HSP90 . By inhibiting HDAC6, this compound increases the acetylation levels of these proteins, thereby affecting their function and stability . Additionally, this compound has been shown to influence the metabolic regulation of cytoskeleton functions through HDAC6-catalyzed α-tubulin lactylation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It has been shown to increase the levels of acetylated tubulin, which enhances microtubule stability and promotes intracellular transport . This compound also interacts with transporters and binding proteins that facilitate its localization and accumulation within specific cellular compartments . In vivo studies have demonstrated that this compound can effectively cross the blood-brain barrier, making it a promising candidate for treating neurological disorders .
Subcellular Localization
The subcellular localization of this compound is primarily cytoplasmic, where it exerts its effects by inhibiting HDAC6 . HDAC6 is predominantly localized in the cytoplasm, where it deacetylates cytoplasmic proteins such as α-tubulin . This compound’s inhibition of HDAC6 leads to increased acetylation of these proteins, thereby affecting their function and stability . Additionally, this compound has been shown to influence the subcellular localization of other HDACs, such as HDAC3 and HDAC5, in response to excitotoxicity .
准备方法
合成路线和反应条件
图巴斯丁-A 的合成涉及多个步骤,从市售原料开始。一种常见的合成路线包括以下步骤:
吡啶并吲哚核的形成: 这涉及合适前体的环化以形成吡啶并吲哚结构。
苯甲酰胺基团的引入: 苯甲酰胺基团通过与吡啶并吲哚核的偶联反应引入。
工业生产方法
图巴斯丁-A 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高产率反应、高效的纯化方法以及严格的质量控制措施,以确保最终产品的纯度和一致性 .
化学反应分析
反应类型
图巴斯丁-A 会发生多种类型的化学反应,包括:
氧化: 图巴斯丁-A 在特定条件下可以被氧化,形成各种氧化产物。
还原: 还原反应可用于修饰图巴斯丁-A 上的官能团。
常见的试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应通常涉及使用卤化剂和亲核试剂.
形成的主要产物
这些反应形成的主要产物取决于所用试剂和特定条件。 例如,氧化会导致形成羟基化或羧基化衍生物,而还原会产生脱乙酰化产物 .
相似化合物的比较
类似化合物
伏立诺他: 另一种 HDAC 抑制剂,对多种 HDAC 亚型具有更广泛的活性。
PCI-34051: 一种选择性 HDAC8 抑制剂,结构类似于图巴斯丁-A。
图巴斯丁-A 的独特性
图巴斯丁-A 的独特性在于其对 HDAC6 比其他 HDAC 亚型具有更高的选择性。这种选择性减少了脱靶效应,使其成为研究 HDAC6 特定功能的宝贵工具。 此外,图巴斯丁-A 在治疗各种疾病的临床前研究中显示出巨大的潜力,突出了其治疗前景 .
属性
IUPAC Name |
N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-22-11-10-19-17(13-22)16-4-2-3-5-18(16)23(19)12-14-6-8-15(9-7-14)20(24)21-25/h2-9,25H,10-13H2,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVYBPLHWIEHEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=C(C=C4)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318079 | |
| Record name | Tubastatin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1252003-15-8 | |
| Record name | Tubastatin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1252003-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tubastatin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1252003158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tubastatin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TUBASTATIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XTSOX1NF8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


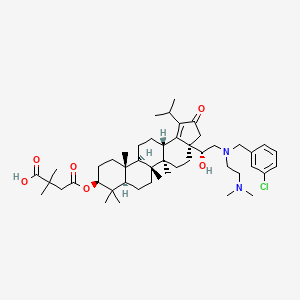

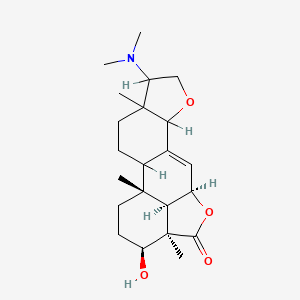
![3-(8-Hydroxy-6-methoxy-3a,8b-dihydrofuro[2,3-b][1]benzofuran-7-yl)cyclopent-2-en-1-one](/img/structure/B1194459.png)

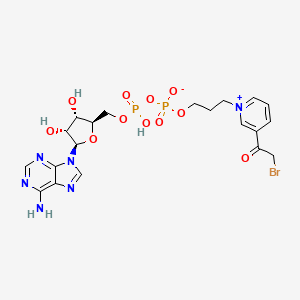
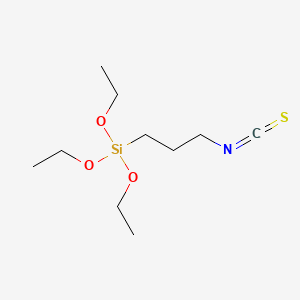
![(6r,7r)-7-Amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B1194465.png)
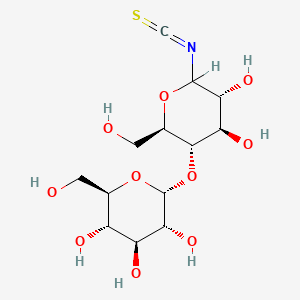
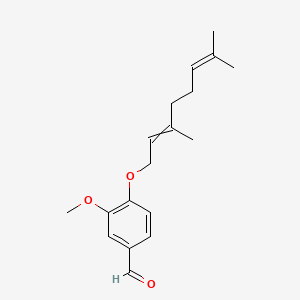
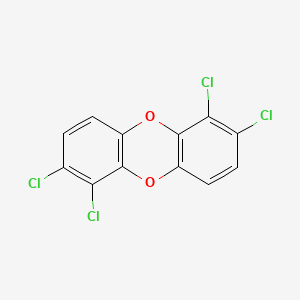
![2-[(4-Methoxyphenyl)methyl]oxirane](/img/structure/B1194473.png)
